molecular formula C9H6N2OS B6424029 3-(prop-2-yn-1-yl)-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1598345-44-8

3-(prop-2-yn-1-yl)-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B6424029
CAS No.: 1598345-44-8
M. Wt: 190.22 g/mol
InChI Key: MPHHYGZMABHFFO-UHFFFAOYSA-N
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Description

3-(prop-2-yn-1-yl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that features a thienopyrimidine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(prop-2-yn-1-yl)-3H,4H-thieno[3,2-d]pyrimidin-4-one can be achieved through a multi-step processThe reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide or tetrahydrofuran .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(prop-2-yn-1-yl)-3H,4H-thieno[3,2-d]pyrimidin-4-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles such as sodium azide. Reaction conditions often involve the use of solvents like ethanol or acetonitrile, and temperatures ranging from room temperature to reflux .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

3-(prop-2-yn-1-yl)-3H,4H-thieno[3,2-d]pyrimidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Research has indicated its potential use in the treatment of diseases such as cancer and bacterial infections.

    Industry: It can be used in the development of new materials with unique electronic properties.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thienopyrimidine derivatives such as:

Uniqueness

The uniqueness of 3-(prop-2-yn-1-yl)-3H,4H-thieno[3,2-d]pyrimidin-4-one lies in its specific substitution pattern and the resulting electronic properties. This makes it particularly useful in applications where precise control over molecular interactions is required .

Properties

IUPAC Name

3-prop-2-ynylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2OS/c1-2-4-11-6-10-7-3-5-13-8(7)9(11)12/h1,3,5-6H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPHHYGZMABHFFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C=NC2=C(C1=O)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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